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Compound of Interest

Compound Name: Pik-111

Cat. No.: B610108

A Comparative Guide to Vps34 Inhibitors: Pik-lll
vs. SAR405

For researchers, scientists, and drug development professionals, the selective inhibition of
Vacuolar protein sorting 34 (Vps34), a class Ill phosphoinositide 3-kinase (PI3K), is crucial for
dissecting its roles in cellular processes like autophagy and endosomal trafficking, and for
developing novel therapeutics. This guide provides an objective comparison of two widely used
Vps34 inhibitors, Pik-11l and SAR405, focusing on their inhibitory potency, selectivity, and
reported cellular effects, supported by experimental data and detailed methodologies.

Executive Summary

Both Pik-1ll and SAR405 are potent and selective inhibitors of Vps34, a key enzyme in the
initiation of autophagy. SAR405 exhibits exceptional selectivity with no significant off-target
activity against class | and Il PI3Ks or mTOR.[1][2] Pik-1ll also demonstrates high selectivity for
Vps34 over other PI3K isoforms, particularly PI3Kd.[3] Both compounds effectively block
autophagy, albeit through slightly different reported mechanisms and with varying potencies in
cellular assays. This guide will delve into the specifics of their Vps34 inhibition and selectivity
profiles, providing a comprehensive resource for selecting the appropriate tool compound for
your research needs.

Vps34 Inhibition and Potency
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Pik-1ll and SAR405 are both ATP-competitive inhibitors that target the kinase domain of Vps34.
Their potency has been characterized through various in vitro and cellular assays.

Parameter Pik-111 SAR405 Reference
Vps34 IC50 (in vitro) 18 nM 1.2 nM [415]
Vps34 Kd Not Reported 1.5nM [1]

Cellular Vps34
Inhibition (GFP-FYVE
IC50)

12 nM (U20S cells)

27 nM (HelLa cells)

[1]3]

Cellular Autophagy
Inhibition (LC3-II
formation IC50)

Not Reported

42 nM (MTOR

inhibitor-induced)

[1]

Cellular Autophagy
Inhibition (starvation-
induced IC50)

Not Reported

419 nM (GFP-LC3

puncta)

[5]

Table 1: Comparison of In Vitro and Cellular Potency of Pik-lll and SAR405 against Vps34.

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity. Both Pik-lll and SAR405 have been
profiled for their activity against other kinases, particularly those within the PI3K family.
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Kinase Pik-111 IC50 SAR405 IC50 Reference
Vps34 18 nM 1.2 nM [31[5]
PI3K >100-fold selectivity 210 pM o1l6]
VS Vps34

PISKB Not Reported >10 uM [2]

PI3KS 1.2 pM >10 pM [2][3]
PI3Ky Not Reported >10 uM [2]

mTOR Not Reported >10 uM [2]

Table 2: Kinase Selectivity of Pik-1ll and SAR405.

SAR405 demonstrates a remarkably clean selectivity profile, with no significant inhibition of
class | or Il PI3Ks, or mTOR, at concentrations up to 10 uM.[2] Pik-lll is also highly selective for
Vps34, exhibiting over 100-fold selectivity against other PI3Ks.[6] Specifically, its IC50 for
PI(3)Kd is 1.2 uM, indicating a significant therapeutic window for selective Vps34 inhibition.[3]

Signaling Pathways and Cellular Effects

Both inhibitors effectively block the canonical autophagy pathway by inhibiting the production of
phosphatidylinositol 3-phosphate (PI3P) by Vps34. This PI3P is essential for the recruitment of
downstream autophagy effectors and the formation of autophagosomes.
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Vps34 signaling in autophagy initiation.
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Inhibition of Vps34 by either Pik-1ll or SAR405 leads to a reduction in autophagosome
formation and a subsequent blockage of autophagic flux. This is typically observed as a
decrease in the formation of punctate structures of microtubule-associated protein 1A/1B-light
chain 3 (LC3) and an accumulation of the autophagy receptor p62/SQSTM1.

Furthermore, Vps34 is also involved in endosomal trafficking. Inhibition of Vps34 by SAR405
has been shown to disrupt the maturation of late endosomes and their fusion with lysosomes,
leading to an accumulation of enlarged late endosomes.[1] The effects of Pik-11l on endosomal
trafficking are less explicitly detailed in the currently available literature.

Experimental Methodologies

To enable researchers to rigorously evaluate and compare Vps34 inhibitors, detailed protocols

for key experiments are provided below.

In Vitro Vps34 Kinase Assay (ADP-Glo™)

This assay measures the kinase activity of Vps34 by quantifying the amount of ADP produced.
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Workflow for the ADP-Glo™ Vps34 kinase assay.

Materials:

Recombinant Vps34/Vps15 complex

Phosphatidylinositol (PI) substrate

Pik-1ll or SAR405

ADP-GIlo™ Kinase Assay Kit (Promega)

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NacCl, 10 mM MgClz, 1 mM DTT)

Procedure:

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b610108?utm_src=pdf-body-img
https://www.benchchem.com/product/b610108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Prepare serial dilutions of Pik-Ill and SAR405 in DMSO.
e In a 384-well plate, add 2.5 L of diluted inhibitor or DMSO (vehicle control).
e Add 5 pL of a solution containing the Vps34/Vps15 enzyme and Pl substrate in assay buffer.

« Initiate the kinase reaction by adding 2.5 pL of ATP solution (final concentration at Km for
ATP).

 Incubate the plate at room temperature for 1 hour.

e Add 10 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes at room temperature.

e Add 20 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a
luminescent signal. Incubate for 30-60 minutes at room temperature.

e Measure luminescence using a plate reader.

o Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor with its protein target in
a cellular context.

Cell Treatment Thermal Challenge
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Workflow of the Cellular Thermal Shift Assay (CETSA).
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Materials:

Cultured cells (e.g., HelLa, U20S)

Pik-1ll or SAR405

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)

Anti-Vps34 antibody

Procedure:

Treat cultured cells with the desired concentration of Pik-1ll, SAR405, or vehicle (DMSO) for
1-2 hours.

Harvest the cells and wash with PBS.
Resuspend the cell pellet in PBS and aliquot into PCR tubes.

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a
thermal cycler, followed by cooling to 4°C.

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Separate the soluble fraction from the precipitated proteins by centrifugation at high speed
(e.g., 20,000 x g) for 20 minutes at 4°C.

Collect the supernatant and determine the protein concentration.

Analyze the levels of soluble Vps34 in each sample by Western blotting using a Vps34-
specific antibody.

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates
target engagement.

Immunofluorescence Staining for LC3 and p62
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This method is used to visualize and quantify the effect of Vps34 inhibition on autophagy.

Materials:

o Cultured cells grown on coverslips

e Pik-1ll or SAR405

e Autophagy inducers (e.g., starvation medium, rapamycin)

e 4% Paraformaldehyde (PFA) in PBS

o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

» Blocking buffer (e.g., 5% bovine serum albumin in PBS)

e Primary antibodies: anti-LC3 and anti-p62

o Fluorescently labeled secondary antibodies

o DAPI for nuclear staining

e Mounting medium

Procedure:

o Seed cells on coverslips and treat with Pik-1l1l, SAR405, or vehicle, with or without an
autophagy inducer, for the desired time.

e Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

o Wash three times with PBS.

o Permeabilize the cells with permeabilization buffer for 10 minutes.

¢ \Wash three times with PBS.

e Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
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 Incubate with primary antibodies (anti-LC3 and anti-p62) diluted in blocking buffer overnight
at 4°C.

¢ \Wash three times with PBS.

¢ Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour
at room temperature in the dark.

e Wash three times with PBS.
 Stain the nuclei with DAPI for 5 minutes.
e Wash with PBS and mount the coverslips on microscope slides.

 Visualize the cells using a fluorescence or confocal microscope. Quantify LC3 puncta and
p62 accumulation using image analysis software.

Conclusion

Both Pik-1ll and SAR405 are invaluable tools for studying the physiological and pathological
roles of Vps34. SAR405 stands out for its exceptional selectivity, making it an ideal choice for
studies where off-target effects on other PI3K isoforms are a major concern.[1][2] Pik-lll, while
also highly selective, provides a potent alternative for Vps34 inhibition.[3] The choice between
these two inhibitors will ultimately depend on the specific experimental context, including the
cell type, the desired concentration, and the importance of ruling out any potential off-target
activities. The provided experimental protocols offer a robust framework for researchers to
independently verify and compare the effects of these and other Vps34 inhibitors in their own
experimental systems.
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selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610108#pik-iii-vs-sar405-differences-in-vps34-
inhibition-and-selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4502822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4502822/
https://www.selleckchem.com/products/sar405.html
https://www.selleckchem.com/products/pik-iii.html
https://www.selleckchem.com/subunits/Vps34_PI3K_selpan.html
https://www.medchemexpress.com/SAR405.html
https://www.researchgate.net/publication/275358436_SAR405_a_PIK3C3VPS34_inhibitor_that_prevents_autophagy_and_synergizes_with_MTOR_inhibition_in_tumor_cells
https://www.benchchem.com/product/b610108#pik-iii-vs-sar405-differences-in-vps34-inhibition-and-selectivity
https://www.benchchem.com/product/b610108#pik-iii-vs-sar405-differences-in-vps34-inhibition-and-selectivity
https://www.benchchem.com/product/b610108#pik-iii-vs-sar405-differences-in-vps34-inhibition-and-selectivity
https://www.benchchem.com/product/b610108#pik-iii-vs-sar405-differences-in-vps34-inhibition-and-selectivity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610108?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

